molecular formula C16H13FO2 B12716835 alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol CAS No. 117238-44-5

alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol

Cat. No.: B12716835
CAS No.: 117238-44-5
M. Wt: 256.27 g/mol
InChI Key: HMUFYFYEEQTFJR-UHFFFAOYSA-N
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Description

Alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol: is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and a suitable alkylating agent.

    Addition of the Methyl Group: The methyl group can be added through a Grignard reaction or a similar organometallic reaction involving a methyl halide and the benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Alpha-(4-Fluorophenyl)-alpha-methyl-2-benzofuranmethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research.

Properties

CAS No.

117238-44-5

Molecular Formula

C16H13FO2

Molecular Weight

256.27 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C16H13FO2/c1-16(18,12-6-8-13(17)9-7-12)15-10-11-4-2-3-5-14(11)19-15/h2-10,18H,1H3

InChI Key

HMUFYFYEEQTFJR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O

Origin of Product

United States

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